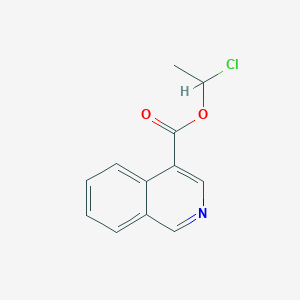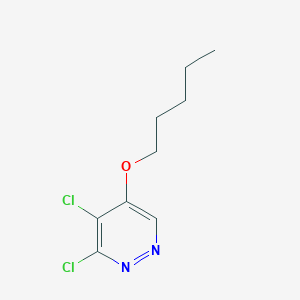![molecular formula C12H7F3N2 B11876047 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that contains both a naphthalene ring and an imidazole ring, with a trifluoromethyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized imidazole derivatives.
科学的研究の応用
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: A simpler analog with similar chemical properties but lacking the naphthalene ring.
2-(Trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a naphthoimidazole ring, with different biological activities.
2-(Trifluoromethyl)-1H-pyrazole: Another heterocyclic compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole is unique due to the presence of both the naphthalene and imidazole rings, which confer distinct chemical and biological properties. The combination of these structural features allows for diverse applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C12H7F3N2 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-16-9-5-7-3-1-2-4-8(7)6-10(9)17-11/h1-6H,(H,16,17) |
InChIキー |
UUMBSDVCQILGCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)








